7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride
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Overview
Description
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride is a synthetic compound known for its vibrant color and diverse applications. It is commonly used as a dye and has significant roles in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride typically involves the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often isolated by adding hydrochloric acid and sodium chloride to the reaction mixture, followed by filtration and washing .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride or hydrazine can be used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different phenothiazine derivatives, which can have varied applications depending on the functional groups introduced during the reactions.
Scientific Research Applications
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques to visualize cellular components.
Medicine: It has applications in the treatment of methemoglobinemia and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride involves its ability to interact with various molecular targets. In biological systems, it can act as an electron carrier, facilitating redox reactions. It also has the ability to bind to nucleic acids and proteins, which can affect their function . The compound’s interaction with the mitochondrial respiratory chain is particularly notable, as it can act as an alternative electron carrier in cases of dysfunctional electron transport .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazine derivative with similar applications in medicine and biology.
Dimethylaminophenothiazine: A related compound with similar chemical properties and applications.
Uniqueness
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as both an oxidizing and reducing agent, as well as its strong affinity for nucleic acids, sets it apart from other similar compounds .
Properties
CAS No. |
881426-23-9 |
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Molecular Formula |
C20H26ClN3S |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
[7-(dimethylamino)-1,9-diethylphenothiazin-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H26N3S.ClH/c1-7-13-9-15(22(3)4)11-17-19(13)21-20-14(8-2)10-16(23(5)6)12-18(20)24-17;/h9-12H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
VRTGTQHAUHOLCA-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=[N+](C)C)C=C2C1=NC3=C(C=C(C=C3S2)N(C)C)CC.[Cl-] |
Origin of Product |
United States |
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